2-(4-ethoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound is a benzothiophene derivative characterized by a 4-ethoxybenzamido substituent at position 2 and an oxolan-2-ylmethyl carboxamide group at position 2. These features make it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic scaffolds .
Properties
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-2-28-16-11-9-15(10-12-16)21(26)25-23-20(18-7-3-4-8-19(18)30-23)22(27)24-14-17-6-5-13-29-17/h9-12,17H,2-8,13-14H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOLFLCPXRFMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes typically involve the use of reagents such as ethyl 4-aminobenzoate, oxalyl chloride, and oxolane derivatives under controlled reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-(4-ethoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2-(4-ethoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substituent combination. Below is a detailed comparison with analogous benzothiophene derivatives:
Substituent Variations on the Benzothiophene Core
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Properties | Reference |
|---|---|---|---|---|---|
| 2-(4-ethoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₂₄H₂₉N₃O₄S | 479.6 | 4-ethoxybenzamido, oxolan-2-ylmethyl | Hypothesized kinase inhibition due to planar aromatic systems | |
| N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide | C₁₆H₂₁NO₃S | 293.4 | Hydroxyl, oxane carboxamide | Enhanced solubility; potential antioxidant activity | |
| 2-(4-methoxybenzamido)-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | C₂₀H₂₄N₂O₃S | 372.5 | 4-methoxybenzamido, ethyl group | Moderate COX-2 selectivity; lower metabolic stability | |
| N-(2-ethoxyphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide | C₂₅H₂₁N₃O₆ | 483.5 | Nitrobenzamido, ethoxyphenyl | Antibacterial activity against Gram-positive strains |
Key Observations :
- Ethoxy vs.
- Oxolan vs. Ethyl/Methyl Groups : The oxolan-2-ylmethyl group introduces conformational flexibility and hydrogen-bonding capacity, which may enhance target binding compared to simpler alkyl chains .
Key Observations :
- The target compound’s lack of sulfonyl or nitro groups (common in COX-2 inhibitors) suggests a divergent mechanism, possibly targeting kinases or epigenetic regulators .
- Antibacterial activity in analogs correlates with electron-withdrawing substituents (e.g., nitro groups), which the ethoxy group may partially mimic .
Structural and Computational Insights
- Crystallographic Data: Tools like SHELXL and ORTEP-3 have been critical in resolving the benzothiophene core’s puckering and substituent orientation, confirming non-planar conformations that influence bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
